3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure that combines a tetrahydroquinoline moiety with a benzenesulfonamide group, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
3,4-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-4-12-27(23,24)22-11-5-6-17-8-9-18(14-20(17)22)21-28(25,26)19-10-7-15(2)16(3)13-19/h7-10,13-14,21H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMXXBKWUQNOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonylation using propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Benzenesulfonamide Group: The final step involves the coupling of the tetrahydroquinoline derivative with 3,4-dimethylbenzenesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring in the benzenesulfonamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The tetrahydroquinoline moiety may interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-N-(1-phenylpropyl)benzenesulfonamide
- 3,4-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide
Uniqueness
Compared to similar compounds, 3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide stands out due to its unique combination of a tetrahydroquinoline core and a propylsulfonyl group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
3,4-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is notable for its structural complexity and possible therapeutic applications in various medical fields, particularly in oncology and cardiovascular health.
- Molecular Formula : C22H28N2O4S
- Molecular Weight : 416.5 g/mol
- Purity : Typically 95%.
The biological activity of this compound may be attributed to its interaction with various biological targets. Sulfonamides generally function by inhibiting specific enzymes or receptors in biological pathways. For instance, some studies have indicated that similar sulfonamide derivatives can act as inhibitors of carbonic anhydrase and endothelin receptors, which are crucial in regulating vascular tone and pressure .
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For example:
- In Vitro Cytotoxicity : The compound has shown promising results against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM). The IC50 values were reported as 3.99 µM for breast cancer and 4.51 µM for leukemia cells .
- Mechanism of Action : The compound induces apoptosis in cancer cells as evidenced by increased levels of cleaved caspases 3 and 9. It also arrests the cell cycle in the G0-G1 and S phases, suggesting a multifaceted approach to inhibiting tumor growth .
Cardiovascular Effects
Sulfonamide derivatives have been studied for their effects on the cardiovascular system:
- Perfusion Pressure Studies : Research involving isolated rat hearts demonstrated that certain sulfonamide derivatives can significantly alter perfusion pressure, suggesting potential therapeutic effects in managing conditions like pulmonary hypertension .
- Calcium Channel Interaction : Some derivatives have been implicated in the inhibition of calcium channels, which plays a role in regulating cardiac contractility and vascular resistance .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- ADME Properties : Theoretical models predict favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for this compound, which could enhance its bioavailability and efficacy in clinical settings .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
